molecular formula C23H34FN5O2 B11065239 1'-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11065239
M. Wt: 431.5 g/mol
InChI Key: WTCFJGQLYNCYSE-UHFFFAOYSA-N
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Description

1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common method includes the condensation of 2-bromo-1-(4-bromophenyl)ethanone with substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine backbone with a fluorophenyl-piperazine moiety

Properties

Molecular Formula

C23H34FN5O2

Molecular Weight

431.5 g/mol

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H34FN5O2/c24-19-4-6-20(7-5-19)27-14-16-28(17-15-27)21(30)18-26-12-8-23(9-13-26,22(25)31)29-10-2-1-3-11-29/h4-7H,1-3,8-18H2,(H2,25,31)

InChI Key

WTCFJGQLYNCYSE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)N

Origin of Product

United States

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